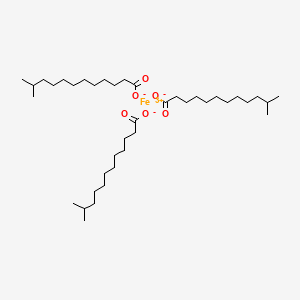
Iron(3+) isotridecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(3+) isotridecanoate is a chemical compound consisting of iron in its +3 oxidation state complexed with isotridecanoic acid. This compound is part of a broader class of iron carboxylates, which are known for their diverse applications in various fields, including catalysis, material science, and biomedicine.
準備方法
Synthetic Routes and Reaction Conditions
Iron(3+) isotridecanoate can be synthesized through the reaction of iron(III) chloride with isotridecanoic acid in an organic solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the iron carboxylate complex. The general reaction can be represented as:
FeCl3+3C13H26O2→Fe(C13H25O2)3+3HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or solvent extraction to remove impurities and obtain a high-purity product.
化学反応の分析
Types of Reactions
Iron(3+) isotridecanoate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Iron(3+) can be reduced to iron(2+) under certain conditions, and vice versa.
Substitution Reactions: The carboxylate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can oxidize iron(2+) to iron(3+).
Reducing Agents: Sodium borohydride or hydrazine can reduce iron(3+) to iron(2+).
Substitution Reagents: Ligands such as phosphines or amines can replace the carboxylate ligands under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride would yield iron(2+) isotridecanoate and hydrogen gas.
科学的研究の応用
Iron(3+) isotridecanoate has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Material Science: It is employed in the preparation of iron oxide nanoparticles, which have applications in magnetic materials and catalysis.
Biomedicine: Iron carboxylates, including this compound, are investigated for their potential use in drug delivery systems and as contrast agents in magnetic resonance imaging (MRI).
Environmental Science: It is used in the remediation of contaminated soils and water through its ability to catalyze the degradation of pollutants.
作用機序
The mechanism of action of iron(3+) isotridecanoate involves its ability to undergo redox reactions, which is central to its catalytic activity. In biological systems, iron(3+) can participate in electron transfer processes, influencing various metabolic pathways. The molecular targets and pathways involved include:
Electron Transport Chain: Iron(3+) can act as an electron carrier in redox reactions.
Catalytic Sites: In enzymes, iron(3+) can serve as a catalytic center, facilitating biochemical transformations.
類似化合物との比較
Similar Compounds
- Iron(3+) acetate
- Iron(3+) stearate
- Iron(3+) oleate
Comparison
Iron(3+) isotridecanoate is unique due to its specific carboxylate ligand, which imparts distinct solubility and reactivity properties compared to other iron carboxylates. For instance, iron(3+) stearate and iron(3+) oleate have longer carbon chains, affecting their solubility in different solvents and their interaction with other molecules.
Conclusion
This compound is a versatile compound with significant applications in catalysis, material science, biomedicine, and environmental science. Its unique properties and reactivity make it a valuable tool in various scientific research fields.
特性
CAS番号 |
93963-86-1 |
|---|---|
分子式 |
C39H75FeO6 |
分子量 |
695.9 g/mol |
IUPAC名 |
iron(3+);11-methyldodecanoate |
InChI |
InChI=1S/3C13H26O2.Fe/c3*1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h3*12H,3-11H2,1-2H3,(H,14,15);/q;;;+3/p-3 |
InChIキー |
BGTRRPDEOGWJFI-UHFFFAOYSA-K |
正規SMILES |
CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


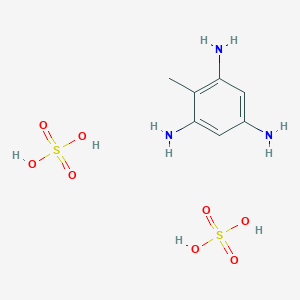
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)
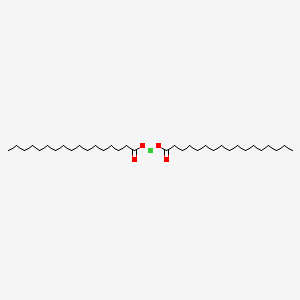
![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
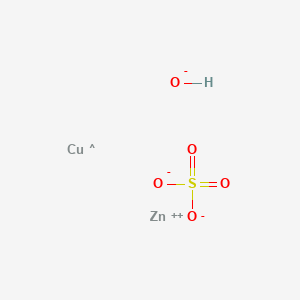
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
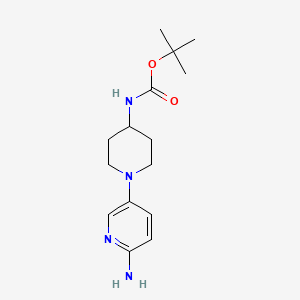
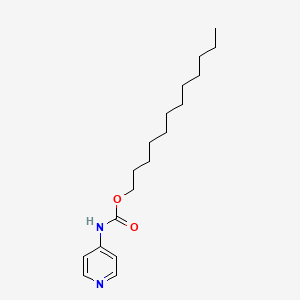
![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)
![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
![Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-](/img/structure/B12641098.png)
